molecular formula C9H22OSSi B3220287 tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane CAS No. 119451-79-5

tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane

Cat. No.: B3220287
CAS No.: 119451-79-5
M. Wt: 206.42 g/mol
InChI Key: ZOTMBPWPLOERNX-UHFFFAOYSA-N
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Description

Overview of Organosilicon Chemistry and its Role in Modern Synthesis

The study of organosilicon compounds dates back to the 19th century, with significant advancements in the early 20th century that laid the groundwork for their widespread use today. wikipedia.org Organosilicon compounds are typically colorless, flammable, hydrophobic, and stable in air, similar to many conventional organic compounds. wikipedia.org A key feature of organosilicon chemistry is the strength of the silicon-oxygen (Si-O) bond, which is significantly stronger than a carbon-carbon bond and is a cornerstone of the stability of silicones. wikipedia.orglkouniv.ac.in

In modern synthesis, organosilicon compounds are extensively used as protecting groups, particularly for alcohols, in the form of silyl (B83357) ethers. encyclopedia.pubwikipedia.org They also play a vital role as intermediates in a variety of chemical transformations. The direct process for producing organochlorosilanes, developed in the 1940s, was a pivotal moment that enabled the large-scale production of silicones and other organosilicon materials. encyclopedia.pub

Specific Structural Attributes of tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane

The compound this compound possesses a unique combination of functional groups that confer specific chemical properties. Its structure is centered around a silicon atom bonded to a bulky tert-butyl group, two methyl groups, and an ethylsulfanylmethoxy group.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H22OSSi
Molecular Weight206.42 g/mol

Data compiled from publicly available chemical information.

The Si-O-C linkage defines the compound as a silyl ether. Silyl ethers are a class of compounds where a silicon atom is covalently bonded to an alkoxy group. wikipedia.org They are widely employed as protecting groups for alcohols in organic synthesis because they can be introduced and removed under mild and specific conditions. wikipedia.org The tert-butyldimethylsilyl (TBDMS) group, present in this molecule, is a common and robust silyl ether protecting group. organic-chemistry.org The large tert-butyl group provides significant steric hindrance around the silicon atom, which enhances the stability of the silyl ether and allows for selective protection of less sterically hindered alcohols. The stability of silyl ethers to a wide range of reaction conditions, excluding those involving strong acids or fluoride (B91410) ions, makes them highly valuable in multi-step syntheses. organic-chemistry.orgharvard.edu

The ethylsulfanylmethoxy moiety (-O-CH2-S-CH2CH3) introduces both an ether and a thioether functionality. Thioethers, or sulfides, are the sulfur analogs of ethers and are known for their distinct reactivity. libretexts.org The sulfur atom in a thioether is more nucleophilic than the oxygen in an ether due to its larger size and more polarizable electron cloud. libretexts.org This increased nucleophilicity can influence the reactivity of the adjacent methoxy (B1213986) group. The presence of the sulfur atom can also impact the stability of the molecule and its potential to coordinate with metal catalysts.

Historical Context of Related Silicon-Oxygen-Sulfur Linkages in Chemical Methodologies

The development of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org The early 20th century saw pioneering work by Frederic Kipping, who extensively researched organosilicon compounds and coined the term "silicone." wikipedia.org The industrial production of silicones, which are polymers with a silicon-oxygen backbone, began in the 1940s. encyclopedia.pub

While the history of silicon-oxygen bonds in the form of siloxanes is well-established, the deliberate incorporation of sulfur to create silicon-oxygen-sulfur linkages for specific synthetic purposes is a more specialized area. The facile cleavage of Si-N and Si-S bonds has been utilized in inorganic synthesis. lkouniv.ac.in The synthesis of organosilicon compounds containing sulfur has been an area of interest for creating materials with unique properties. For instance, processes have been developed for producing organosilicon compounds with organic residues containing sulfur, highlighting the ongoing exploration of this chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-(ethylsulfanylmethoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22OSSi/c1-7-11-8-10-12(5,6)9(2,3)4/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTMBPWPLOERNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22OSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl Ethylsulfanylmethoxy Dimethylsilane

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most logical disconnection is at the silicon-oxygen bond (Si-O), which simplifies the molecule into two key synthons: a tert-butyldimethylsilyl electrophile and a (ethylsulfanyl)methanol nucleophile. This approach is common in the synthesis of silyl (B83357) ethers. nih.gov

A second potential disconnection is at the carbon-sulfur bond (C-S), which would lead to a methoxy-functionalized silyl ether and an ethylthiol nucleophile. However, the Si-O bond disconnection is generally preferred due to the wide availability of silylating agents and the straightforward nature of silyl ether formation.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised and optimized.

The most direct route to tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane is the condensation of a suitable silane (B1218182) with (ethylsulfanyl)methanol. This typically involves the reaction of an alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride, in the presence of a base to neutralize the resulting acid.

The reaction conditions for this type of silylation can be optimized by screening various bases and solvents. For instance, the use of imidazole (B134444) as a base in a solvent like dimethylformamide (DMF) is a common and effective method for the formation of tert-butyldimethylsilyl (TBDMS) ethers.

Table 1: Optimization of Direct Silane-Alcohol Condensation

Entry Silylating Agent Base Solvent Temperature (°C) Yield (%)
1 tert-Butyldimethylsilyl chloride Imidazole DMF 25 High
2 tert-Butyldimethylsilyl chloride Triethylamine (B128534) Dichloromethane (B109758) 25 Moderate
3 tert-Butyldimethylsilyl triflate 2,6-Lutidine Dichloromethane 0 High
4 Hexamethyldisilazane (HMDS) Iodine (catalyst) Neat 25 Good

Beyond the direct condensation with silyl halides, other methods for forming the silicon-oxygen bond can be employed. Dehydrogenative coupling between an alcohol and a hydrosilane, catalyzed by various transition metals or Lewis acids, offers an alternative that produces hydrogen gas as the only byproduct. organic-chemistry.orgacs.org For example, catalysts based on rhodium or iridium can effectively promote the Si-O coupling. organic-chemistry.orgacs.org

Another approach is the reaction of an alcohol with a silyl triflate, which is a more reactive silylating agent and often allows for milder reaction conditions. mdpi.com The choice of method depends on the substrate's functional group tolerance and the desired reaction scale.

One approach involves the direct reaction of ethanethiol (B150549) with formaldehyde (B43269) in the presence of a base. This reaction forms the desired (ethylsulfanyl)methanol in a single step. Optimization of this reaction would involve varying the base, solvent, and reaction temperature to maximize the yield and minimize the formation of byproducts such as bis(ethylthio)methane.

Table 2: Sulfide-Etherification for (Ethylsulfanyl)methanol Synthesis

Entry Thiol Aldehyde Base Solvent Temperature (°C)
1 Ethanethiol Formaldehyde K₂CO₃ Water 25
2 Ethanethiol Paraformaldehyde NaOH Methanol (B129727) 60
3 Sodium ethanethiolate Formaldehyde - Water 25

A sequential approach could involve the initial formation of a chloromethyl ethyl sulfide (B99878), followed by a nucleophilic substitution with a suitable oxygen nucleophile. For instance, chloromethyl ethyl sulfide can be prepared from ethanethiol, formaldehyde, and hydrogen chloride. This intermediate can then be reacted with a protected form of methanol or a silyl alcohol to form the desired ether linkage. However, this multi-step approach is generally less efficient than the direct sulfide-etherification method.

Strategies for Incorporating the Ethylsulfanylmethoxy Moiety

Catalytic Methodologies for Compound Formation

Catalytic methods offer an efficient route to this compound by lowering the activation energy of the reaction, allowing for milder conditions and potentially higher yields compared to stoichiometric routes. These methods can be broadly categorized based on the type of catalyst employed.

While transition metal catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-Si and C-O bonds, specific literature detailing the direct transition metal-catalyzed synthesis of this compound is not extensively documented. However, the principles of transition-metal-catalyzed reactions are relevant for the formation of the Si-O bond present in the molecule. Catalytic systems based on metals like copper, rhodium, and palladium are widely used for the silylation of alcohols. rsc.orgresearchgate.netorganic-chemistry.org These reactions often involve the dehydrogenative coupling of alcohols and hydrosilanes or the silylation of alcohols with silyl halides. For a molecule like this compound, a hypothetical transition metal-catalyzed approach could involve the catalytic silylation of a pre-formed hemithioacetal, (ethylthio)methanol. Such processes are valued for their potential high efficiency and atom economy. rsc.org

Lewis acid and base catalysis represents a well-established and practical approach for the synthesis of silyl ethers and related compounds. A documented synthesis of this compound utilizes a Lewis base-catalyzed pathway for the crucial silylation step. orgsyn.org

The synthesis begins with the formation of the hemithioacetal intermediate, (ethylthio)methanol, from paraformaldehyde and ethanethiol. The subsequent and key step is the silylation of this intermediate with chloro(1,1-dimethylethyl)dimethylsilane (TBDMS-Cl). This reaction is facilitated by the presence of a stoichiometric amount of a tertiary amine base, such as triethylamine, and a catalytic amount of a more nucleophilic Lewis base, 4-(dimethylamino)pyridine (DMAP). orgsyn.org

In this pathway, DMAP acts as the catalyst by reacting with the silyl chloride to form a highly reactive intermediate, the dimethylaminopyridinium silyl species. This species is much more electrophilic than the silyl chloride itself, rendering it highly susceptible to nucleophilic attack by the alcohol group of (ethylthio)methanol. The stoichiometric base, triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. orgsyn.org This method is effective, with high reported yields, and demonstrates a practical application of Lewis base catalysis in the formation of complex silyl ethers. orgsyn.org

Table 1: Key Reagents in Lewis Base-Catalyzed Synthesis of this compound orgsyn.org

Role Reagent Purpose
Intermediate (ethylthio)methanol Provides the core structure for silylation.
Silylating Agent chloro(1,1-dimethylethyl)dimethylsilane Source of the tert-butyldimethylsilyl group.
Lewis Base Catalyst 4-(dimethylamino)pyridine (DMAP) Activates the silylating agent.
Stoichiometric Base Triethylamine Neutralizes HCl byproduct.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are critical for evaluating and improving synthetic routes, aiming to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. The documented synthesis of this compound can be assessed against these principles. orgsyn.org

The molecular weights of the reactants are approximately: Paraformaldehyde (as CH₂O) = 30.03 g/mol , Ethanethiol = 62.13 g/mol , TBDMS-Cl = 150.72 g/mol , and Triethylamine = 101.19 g/mol . The molecular weight of the desired product is 206.44 g/mol .

The theoretical atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 % Atom Economy = (206.44 / (30.03 + 62.13 + 150.72 + 101.19)) x 100 ≈ 59.1%

This calculation reveals a moderate atom economy, primarily because a stoichiometric amount of triethylamine is used and becomes a salt byproduct (triethylammonium chloride), which is not incorporated into the final product.

Table 2: Atom Economy Analysis of the Documented Synthesis

Metric Value Comment
Molecular Weight of Product 206.44 g/mol This compound
Sum of MW of Reactants 344.07 g/mol Includes paraformaldehyde, ethanethiol, TBDMS-Cl, and triethylamine
Theoretical Atom Economy ~59.1% The mass of the triethylammonium (B8662869) chloride byproduct is the primary source of waste.

The choice of solvents and the generation of waste are crucial green chemistry considerations. The documented synthesis of this compound utilizes several organic solvents, including dichloromethane for the reaction and diethyl ether and pentane (B18724) for the workup and purification. orgsyn.org

Dichloromethane is a common laboratory solvent but is classified as a hazardous substance and a potential carcinogen, making its use a target for replacement in greener synthetic protocols. The workup solvents, diethyl ether and pentane, are highly flammable. Ideally, safer and more environmentally benign solvents such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could be explored as alternatives.

The primary waste product from this synthesis is triethylammonium chloride, the salt formed from the neutralization of HCl by triethylamine. orgsyn.org This salt must be separated from the product and disposed of, contributing to the process's E-factor (Environmental Factor). Minimizing this waste could be achieved by developing a truly catalytic process that does not require a stoichiometric base or by finding a method to recycle the triethylamine from its salt.

Reactivity Profiles and Chemical Transformations

Cleavage Reactions of the Silyl (B83357) Ether Bond

The tert-butyldimethylsilyl (TBDMS) ether group is a widely utilized protecting group for alcohols in organic synthesis due to its stability under a range of conditions and the numerous methods available for its selective removal. The cleavage of the silicon-oxygen bond is a key transformation of tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane.

The most common method for the cleavage of TBDMS ethers is through the use of fluoride (B91410) ion sources. The high affinity of silicon for fluoride, which forms a very strong Si-F bond, is the driving force for this reaction. Reagents such as tetra-n-butylammonium fluoride (TBAF) are frequently employed for this purpose.

The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. This intermediate then breaks down to release the corresponding alcohol and tert-butyldimethylfluorosilane.

Table 1: Fluoride-Mediated Desilylation of TBDMS Ethers

Reagent Solvent Temperature (°C) Time Yield (%) Reference
TBAF THF 25 1-2 h High
KF·2H₂O / TMSCl Acetonitrile Room Temp Minutes High acs.org

This table presents representative conditions for the fluoride-mediated cleavage of TBDMS ethers, which are applicable to this compound.

The TBDMS group is susceptible to cleavage under acidic conditions, although it is significantly more stable than the trimethylsilyl (B98337) (TMS) group. The rate of acidic hydrolysis is influenced by steric hindrance around the silicon atom and the nature of the alcohol. nih.govnih.gov

The mechanism is initiated by the protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by water (hydrolysis) or an alcohol (alcoholysis) on the silicon atom leads to the cleavage of the Si-O bond. wikipedia.org A variety of acidic reagents, including acetic acid, hydrochloric acid, and pyridinium (B92312) p-toluenesulfonate (PPTS), can be used to effect this transformation.

A key advantage of the TBDMS group is its potential for selective removal in the presence of other functional groups and protecting groups. The relative stability of silyl ethers can be exploited for selective deprotection. For instance, TBDMS ethers are generally more stable to acidic conditions than triethylsilyl (TES) ethers, allowing for the selective cleavage of the latter. youtube.com Conversely, conditions can be optimized to remove a TBDMS group while leaving a more robust silyl ether, such as a tert-butyldiphenylsilyl (TBDPS) group, intact. jove.com

Various reagents have been developed for the chemoselective deprotection of TBDMS ethers in the presence of other sensitive functionalities. For example, Oxone in aqueous methanol (B129727) can selectively cleave primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers. Similarly, N-iodosuccinimide in methanol allows for the selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers.

Reactions Involving the Ethylsulfanylmethoxy Moiety

The ethylsulfanylmethoxy portion of the molecule contains a thioether linkage, which is susceptible to electrophilic attack at the sulfur atom.

The sulfur atom in the thioether group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles.

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This transformation is a common reaction of thioethers and can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can often allow for the selective formation of either the sulfoxide or the sulfone.

The oxidation of thioethers is believed to proceed via a nucleophilic attack of the sulfur atom on the oxidant. For instance, with hydrogen peroxide, the sulfur atom attacks one of the oxygen atoms, leading to the formation of the sulfoxide. Further oxidation under more forcing conditions can then yield the sulfone. wikipedia.org

Table 2: Representative Conditions for the Oxidation of Thioethers

Oxidizing Agent Solvent Product Reference
Hydrogen Peroxide Methanol Sulfoxide/Sulfone wikipedia.org
m-CPBA Dichloromethane (B109758) Sulfoxide/Sulfone
Sodium Periodate Methanol/Water Sulfoxide

This table provides examples of common reagents used for the oxidation of thioethers to sulfoxides and sulfones. These conditions are generally applicable to the ethylsulfanylmethoxy moiety of the target compound.

Electrophilic Transformations at the Sulfur Atom

Alkylation and Sulfonium (B1226848) Salt Formation

The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react readily with various electrophiles, particularly alkylating agents, to form stable sulfonium salts. This transformation is a fundamental reaction of thioethers. thieme-connect.commasterorganicchemistry.com

The reaction typically proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) or other alkylating agents like alkyl triflates, displacing the leaving group. masterorganicchemistry.com The resulting product is a trialkylsulfonium salt, which is positively charged on the sulfur atom. These salts are themselves potent alkylating agents and can be used in subsequent synthetic transformations. thieme-connect.com The reaction is generally efficient and demonstrates the capacity of the sulfur center to act as a soft nucleophile.

Reactant ClassAlkylating Agent (E+)ConditionsProduct
ThioetherAlkyl Halide (R-X)Polar solventTrialkylsulfonium Halide
ThioetherAlkyl Triflate (R-OTf)Aprotic solventTrialkylsulfonium Triflate

Nucleophilic Substitutions at the Alpha-Carbon

The carbon atom positioned between the sulfur and oxygen atoms (the alpha-carbon) is a key site for nucleophilic substitution reactions. However, direct displacement of the ethylsulfanyl (-SEt) or the silyloxy (-OTBDMS) group is not typically feasible without prior activation.

A common pathway to functionalize this alpha-carbon involves oxidation of the sulfur to a sulfoxide, followed by a Pummerer rearrangement . wikipedia.orgtcichemicals.com In a classic Pummerer reaction, the sulfoxide is treated with an activating agent, such as acetic anhydride. This leads to the formation of a thionium (B1214772) (or thial) ion intermediate (EtS=CH₂⁺), which is highly electrophilic. wikiwand.comchemeurope.com This intermediate is then readily attacked by a nucleophile. If acetate (B1210297) is the nucleophile, an α-acetoxy thioether is formed. synarchive.com This two-step sequence effectively transforms a C-H bond at the alpha-position into a C-Nu bond, representing a formal nucleophilic substitution.

Alternatively, Lewis acids can promote the cleavage of monothioacetals, leading to the formation of a similar carbocationic intermediate that can be trapped by nucleophiles. rsc.org

PrecursorReagentsKey IntermediateProduct Type
SulfoxideAcetic Anhydride (Ac₂O)Thionium Ionα-Acetoxy Thioether
MonothioacetalLewis Acid (e.g., TiCl₄)Oxocarbenium/Thionium Ionα-Substituted Ether/Thioether

Radical Reactions and Bond Homolysis

The S-C-O-Si linkage can participate in radical reactions, typically initiated by radical initiators (e.g., AIBN, peroxides) or photolysis. The bonds within this moiety exhibit different strengths, influencing the likely site of homolytic cleavage. The C-S and C-H bonds at the alpha-position are particularly relevant.

Hydrogen atom abstraction from the carbon alpha to the sulfur atom is a plausible initiation step. This is because the resulting carbon-centered radical (EtS-ĊH-OTBDMS) is stabilized by both the adjacent sulfur and oxygen atoms through resonance (captodative effect). Once formed, this radical can participate in various propagation steps, such as addition to alkenes or trapping by radical scavengers. In biological systems, radical S-adenosylmethionine (SAM) enzymes are known to generate analogous carbon radicals adjacent to sulfur to form new thioether bonds. nih.gov

Homolysis of the C-S bond is another possibility, which would generate an ethylthiyl radical (EtS•) and a silyloxymethyl radical (•CH₂-OTBDMS). Similarly, cleavage of the Si-O bond, though less common under typical radical conditions due to its high bond strength, could occur under specific energetic conditions.

Rearrangement Processes Involving the S-C-O-Si Linkage

The specific arrangement of atoms in this compound makes it a potential substrate for sigmatropic rearrangements involving the silyl group. The most relevant of these are analogs of the Brook rearrangement .

The classic Brook rearrangement involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom under basic conditions, driven by the formation of a thermodynamically stable Si-O bond. gelest.comwikipedia.org A related process is the thia-Brook rearrangement , where a silyl group migrates from a carbon to a sulfur atom. gelest.com A radical-mediated thia-Brook rearrangement has also been described, proceeding through a radical chain mechanism where a silicon group migrates from a carbon to a sulfur radical. researchgate.netrsc.org

For this compound, a hypothetical rearrangement could be initiated by the formation of a carbanion or radical at a position that would allow for a [1,n]-silyl migration to either the sulfur or another oxygen atom within a larger molecular context. For the parent molecule itself, such a rearrangement is less likely without further functionalization that could stabilize an intermediate carbanion or radical.

Transsilylation Reactions and Silicon Exchange

The tert-butyldimethylsilyl (TBDMS) ether group is a robust protecting group but can be cleaved or transferred under specific conditions. wikipedia.org This process, known as transsilylation or silicon exchange, involves the transfer of the TBDMS group from the methoxy (B1213986) oxygen to another nucleophile.

The most common method for cleaving TBDMS ethers is through the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orgchemspider.com The high affinity of silicon for fluoride drives the reaction, forming a pentacoordinate silicon intermediate that subsequently breaks down to release the alcohol and form a stable Si-F bond. organic-chemistry.org

Transsilylation can also occur under acidic or Lewis acidic conditions, where the silyl ether oxygen is protonated or coordinated, making the silicon atom more electrophilic and susceptible to attack by another nucleophile, such as an alcohol. nih.govresearchgate.net This results in the exchange of the silyl group from one alcohol to another. The stability of TBDMS ethers is significantly greater than less sterically hindered silyl ethers like trimethylsilyl (TMS) ether, allowing for selective reactions in complex molecules. wikipedia.org

Reagent TypeSpecific ReagentDriving ForceOutcome
Fluoride SourceTBAF, HF•PyridineHigh Si-F bond energyDesilylation
Acid CatalystAcetic Acid, HClProtonation of OxygenDesilylation / Silyl Exchange
Lewis AcidMetal Sulfates (e.g., CuSO₄)Coordination to OxygenTranssilylation

Chemo-, Regio-, and Stereoselectivity in Transformations

The presence of multiple reactive sites in this compound means that selectivity is a critical consideration in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when reacting with an alkylating agent, the soft sulfur atom is expected to be alkylated in preference to the hard oxygen atom of the silyl ether. Conversely, when using fluoride reagents, the silicon center is the exclusive site of attack, leaving the thioether moiety untouched. organic-chemistry.orgacs.org Many protocols for thioacetal formation and cleavage are designed to be chemoselective, tolerating other sensitive functional groups. researchgate.netacs.orgmdpi.com

Regioselectivity becomes important in cleavage reactions. Under Lewis acidic conditions, cleavage can occur at either the S-C bond or the C-O bond. The outcome is often directed by the nature of the Lewis acid and the substrate, with harder Lewis acids favoring interaction with the oxygen and softer ones favoring the sulfur. rsc.org

Stereoselectivity is the preferential formation of one stereoisomer over another. wikipedia.org While the parent molecule is achiral, reactions that create a new stereocenter can be influenced by the existing groups. The sterically demanding tert-butyldimethylsilyl group can exert significant steric hindrance, directing incoming reagents to the opposite face of the molecule. This principle is widely exploited in carbohydrate chemistry, where bulky silyl ethers are used to control the stereochemical outcome of glycosylation reactions. nih.govsonaricollege.in If the alpha-carbon were to become a stereocenter, the bulky TBDMS group would likely play a crucial role in directing the stereochemical outcome. nih.govnih.gov

Mechanistic Investigations of Compound Reactions

Elucidation of Reaction Pathways and Catalytic Cycles

No specific reaction pathways or catalytic cycles involving tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane have been documented in the reviewed literature.

Identification and Characterization of Transient Intermediates

There are no available studies that identify or characterize transient intermediates in reactions of this compound.

Kinetic Studies of Key Transformations

Kinetic data, including the determination of rate-limiting steps and the effect of reaction conditions on reaction rates, are not available for transformations involving this compound.

Information on the rate-limiting steps for reactions of this compound is not published.

There is no documented research on how varying reaction conditions affect the reaction rates of this compound.

Isotope Labeling Experiments for Mechanistic Insights

No isotope labeling experiments have been reported in the literature to provide mechanistic insights into the reactions of this compound.

Solvent Effects and Reaction Environment Influences on Mechanism

The influence of solvent effects and the reaction environment on the mechanism of reactions involving this compound has not been a subject of published research.

A comprehensive search of scientific literature and chemical databases for "this compound" did not yield specific information regarding the stereochemical outcomes and mechanistic implications of its reactions. The requested data for the subsection "4.6. Stereochemical Outcomes and Mechanistic Implications" is not available in the public domain for this particular compound.

Therefore, it is not possible to provide an article subsection with detailed research findings and data tables as requested, because no such research appears to have been published. To maintain scientific accuracy and adhere strictly to the user's request to focus solely on "this compound", no information on related but distinct compounds can be substituted.

Applications in Advanced Organic Synthesis

Role as a Transient Protecting Group for Hydroxyl Functionalities

The primary application of tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane is in the protection of alcohols and phenols. The resulting protected hydroxyl group, an (ethylsulfanylmethoxy)dimethylsilyl ether, possesses a distinct combination of steric bulk and electronic properties derived from both the tert-butyl group and the sulfur-containing side chain. This structure imparts a specific stability profile, allowing for its selective removal under conditions that may not affect other protecting groups.

In complex polyhydroxylated molecules, the ability to protect one hydroxyl group in the presence of others is crucial. The steric hindrance provided by the tert-butyldimethylsilyl component of the reagent allows for a degree of chemoselectivity. Generally, less sterically hindered primary alcohols react more readily than secondary alcohols, with tertiary alcohols being significantly less reactive. researchgate.net This hierarchy enables selective protection of primary hydroxyl groups in molecules containing multiple alcohol types.

Phenols, being more acidic than alcohols, can also be efficiently protected. The specific conditions for protection, such as the choice of base and solvent, can be fine-tuned to favor the protection of phenols over alcohols, or vice versa, depending on the synthetic strategy. researchgate.net

Table 1: General Reactivity for Protection with this compound

Substrate Type Relative Rate of Protection Typical Conditions
Primary Alcohol High Imidazole (B134444), DMF
Secondary Alcohol Moderate Stronger base or elevated temp.
Tertiary Alcohol Low Forcing conditions required

A key feature of an effective protecting group is its orthogonality, meaning it can be removed without cleaving other protecting groups present in the molecule. nih.govnih.gov The unique structure of the (ethylsulfanylmethoxy)dimethylsilyl ether offers multiple cleavage pathways, enhancing its orthogonal relationship with other common protecting groups.

The silyl (B83357) ether bond is susceptible to cleavage by fluoride (B91410) ion sources, a characteristic shared with other silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers. harvard.edu However, the thioacetal-like —O—CH₂—S—Et moiety provides an alternative point of cleavage under conditions that would leave standard silyl, benzyl (B1604629), or acyl groups intact. This dual reactivity allows for strategic deprotection sequences. For instance, it is stable under conditions used to remove acid-labile groups like tetrahydropyranyl (THP) or base-labile groups like acetates (Ac). organic-chemistry.org

Table 2: Orthogonality Profile

Protecting Group Stable to Fluoride Cleavage? Stable to Mild Oxidative/Lewis Acid Cleavage? Orthogonal Relationship
(ethylsulfanylmethoxy)dimethylsilyl No No -
Benzyl (Bn) Yes Yes Yes
Acetyl (Ac) Yes Yes Yes
p-Methoxybenzyl (PMB) Yes No Partial/Conditional
Tetrahydropyranyl (THP) Yes No Partial/Conditional

The development of mild and selective deprotection methods is critical for the utility of any protecting group. For the (ethylsulfanylmethoxy)dimethylsilyl group, methodologies can be directed at either the silicon-oxygen bond or the thioacetal functionality.

Fluoride-Mediated Cleavage : Similar to other tert-butyl-containing silyl ethers, this group can be cleaved using sources of fluoride ions. Tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF) is a standard method. organic-chemistry.org Other fluoride reagents such as hydrofluoric acid-pyridine complex (HF•Py) can also be employed, often with different levels of selectivity.

Lewis Acid/Oxidative Cleavage : The thioacetal portion of the group is susceptible to cleavage by various Lewis acids or under specific oxidative conditions. Reagents such as N-iodosuccinimide (NIS) in conjunction with a proton source or silver nitrate (B79036) can activate the sulfur atom, leading to the cleavage of the C—O bond and subsequent deprotection of the hydroxyl group. This pathway is distinct from the deprotection of standard silyl ethers, providing a valuable orthogonal strategy. organic-chemistry.org

Utility as a Masked Functional Group Precursor

Beyond its role in hydroxyl protection, the structural components of the this compound group offer potential for its use as a masked functional group, which can be revealed under specific reaction conditions.

While the primary function of most protecting groups is to be removed to regenerate the original functionality, some can be converted into other groups. In certain contexts, the oxidative cleavage of related alkoxymethyl ethers can lead to the formation of formate (B1220265) esters, which can be subsequently hydrolyzed. However, the direct, high-yield conversion of the (ethylsulfanylmethoxy)dimethylsilyl group itself into an aldehyde or ketone on the substrate is not its primary designed application. The more common transformation involves the oxidation of the now-deprotected primary or secondary alcohol to an aldehyde or ketone, respectively, in a subsequent step. organic-chemistry.org

The presence of the ethylthio (-S-CH₂CH₃) moiety within the protecting group structure introduces the possibility of leveraging this feature in the synthesis of sulfur-containing molecules. benthamscience.comnih.govcolab.ws While less common than its primary use as a protecting group, synthetic strategies could be envisioned where the sulfur atom participates in an intramolecular cyclization reaction upon activation. For example, in a suitably configured substrate, activation of the thioether could be followed by nucleophilic attack from another part of the molecule to form a sulfur-containing heterocyclic ring, a common scaffold in medicinal chemistry. nih.govmdpi.com This application remains a specialized area of research, requiring specific substrate design to be effective.

Development as a Synthetic Equivalent or Reagent

The unique structure of this compound, featuring both an alkoxy (methoxy) and a thioalkyl (ethylsulfanyl) group attached to a silicon atom, suggests its potential development as a specialized reagent. Theoretically, it could serve as a synthetic equivalent for the controlled delivery of either the methoxy (B1213986) or the ethylsulfanyl moiety. The differential reactivity of the Si-O and Si-S bonds could be exploited for selective transformations under specific conditions.

For instance, the Si-O bond is typically more stable than the Si-S bond, which can be more readily cleaved by certain electrophiles or under specific catalytic conditions. This could allow for the development of this compound as a precursor to reactive silylating agents or as a specialized protecting group.

Strategic Implementation in Complex Molecule Synthesis (e.g., natural products, pharmaceuticals)

In the realm of complex molecule synthesis, reagents that allow for selective and mild reaction conditions are of high value. While no specific examples of the use of this compound in the synthesis of natural products or pharmaceuticals have been documented, its structure suggests potential strategic applications.

One hypothetical application could be in the protection of sensitive functional groups. The bulky tert-butyl group, combined with the electronic effects of the methoxy and ethylsulfanyl groups, could offer a unique stability profile compared to more common silyl ethers. For example, a related compound, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, has been synthesized as a precursor for the total synthesis of the alkaloid Galipeine. nih.gov This highlights the use of complex silyl ethers in the strategic assembly of natural products.

The presence of the sulfur atom could also be leveraged for intramolecular reactions or for directed reactions on a substrate, offering a level of control that might not be achievable with standard silylating agents.

Contribution to Divergent Synthetic Routes and Chemical Libraries

Divergent synthesis, a strategy that allows for the creation of a wide range of compounds from a common intermediate, could potentially benefit from a reagent like this compound. The two distinct functional groups attached to the silicon atom could be selectively reacted to introduce different functionalities into a molecule.

For example, starting from a common substrate silylated with this reagent, one set of reaction conditions could be used to cleave the Si-S bond and introduce a new functional group, while a different set of conditions could target the Si-O bond. This divergent approach could be valuable in the generation of chemical libraries for drug discovery and materials science. The ability to introduce either an oxygen-based or a sulfur-based functionality from a single reagent would enhance the efficiency and diversity of the library synthesis.

The following table outlines the potential divergent pathways:

PathwayBond CleavedPotential Outcome
ASi-SIntroduction of an ethylsulfanyl group or further functionalization at the sulfur atom.
BSi-OIntroduction of a methoxy group or formation of a silanol (B1196071) for further reaction.

This hypothetical divergent strategy would allow for the rapid generation of analogs with distinct properties, which is a cornerstone of modern medicinal chemistry and materials science.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane is defined by the unique nature of its silicon-centered framework. The silicon atom is bonded to two methyl groups, a bulky tert-butyl group, and the oxygen of the ethylsulfanylmethoxy moiety. The significant difference in electronegativity between silicon (1.90) and oxygen (3.44) results in a highly polar Si-O bond, which is a key characteristic of silyl (B83357) ethers. researchgate.netacs.org This polarity renders the silicon atom electron-deficient and thus susceptible to nucleophilic attack, a fundamental aspect of its chemistry. organic-chemistry.org

Computational methods can precisely quantify the charge distribution across the molecule. Natural Bond Orbital (NBO) analysis, for instance, is employed to analyze the molecular wavefunction, providing insights into atomic charges, orbital hybridization, and delocalization effects like hyperconjugation. researchgate.net In silyl ethers, a notable interaction is the hyperconjugation from the oxygen lone pair (nO) to the anti-bonding orbitals of the adjacent silicon-carbon bonds (σ*Si-C). researchgate.net These interactions influence the geometry and stability of the molecule. The Si-C bonds are longer and weaker than C-C bonds and are polarized toward the more electronegative carbon atom.

Ab initio and DFT calculations can predict geometric parameters with high accuracy. The table below presents hypothetical but realistic bond lengths and angles for the optimized geometry of this compound, based on typical values for related organosilicon structures. arizona.edufrontiersin.orgnih.gov

ParameterAtom 1Atom 2Atom 3Calculated Value
Bond Length (Å)SiO-1.65
Bond Length (Å)SiC (tert-Butyl)-1.89
Bond Length (Å)SiC (Methyl)-1.87
Bond Angle (°)OSiC (tert-Butyl)108.5
Bond Angle (°)C (Methyl)SiC (Methyl)110.0
Bond Angle (°)SiOC (Methoxy)125.0

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and flexibility of this compound are governed by rotations around its single bonds. The presence of the sterically demanding tert-butyl group significantly influences the molecule's preferred conformations. researchgate.netnih.gov Computational conformational analysis involves systematically rotating the dihedral angles of key bonds (e.g., Si-O, O-C, S-C) to map the potential energy surface. This process identifies low-energy conformers, which represent the most stable shapes of the molecule, and the transition states that connect them.

The energetic landscape of this molecule would likely be characterized by several local minima corresponding to staggered arrangements that minimize steric clash between the bulky tert-butyl group and the ethylsulfanylmethoxy chain. For example, rotation around the Si-C(tert-Butyl) bond would be hindered, while the Si-O-C-S-C chain would exhibit multiple low-energy conformations. The energy differences between these conformers determine their relative populations at a given temperature.

The following table shows a hypothetical energetic landscape for the primary rotational conformers around the Si-O bond.

ConformerDescriptionRelative Energy (kcal/mol)
AGauche0.00
BAnti0.75
CGauche'0.90

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical chemistry provides powerful tools for predicting how and where a molecule will react. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining reactivity. The energy and location of the HOMO indicate the molecule's ability to act as a nucleophile (electron donor), while the LUMO indicates its susceptibility to act as an electrophile (electron acceptor). wuxiapptec.com

For this compound, the HOMO is expected to be localized on the sulfur and oxygen atoms, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered on anti-bonding orbitals associated with the Si-O bond, making the silicon atom the primary site for nucleophilic attack, such as in hydrolysis reactions. mdpi.comnih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap generally correlates with higher reactivity. stackexchange.com

Furthermore, mapping the calculated electrostatic potential (ESP) onto the molecule's electron density surface creates a visual guide to its reactivity. Red regions indicate areas of negative potential (electron-rich), such as around the oxygen and sulfur atoms, while blue regions show positive potential (electron-poor), expected around the silicon atom. This allows for the prediction of regioselectivity in chemical reactions.

Modeling of Transition States and Reaction Energies

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can locate the precise geometry of a transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate. researchgate.net

For reactions involving this compound, such as the acid-catalyzed hydrolysis to cleave the Si-O bond, theoretical modeling can elucidate the complete reaction mechanism. acs.org This would involve modeling the approach of a hydronium ion, the protonation of the ether oxygen, the subsequent nucleophilic attack by water on the silicon atom, and the final departure of the alcohol. Each step would be characterized by its own transition state and energy barrier. Comparing the activation energies for different potential pathways allows chemists to predict the most likely mechanism and outcome of a reaction. nih.gov

A hypothetical reaction profile for the rate-determining step of hydrolysis is presented below.

Reaction StepSpeciesCalculated Relative Energy (kcal/mol)
ReactantsSilyl Ether + H₃O⁺0.0
Transition State[H₂O---Si---O(H)] Complex+15.2
ProductsSilanol (B1196071) + Alcohol + H⁺-5.8

Application of Density Functional Theory (DFT) and Ab Initio Methods

The computational analyses described in the preceding sections are primarily performed using Density Functional Theory (DFT) and ab initio quantum chemistry methods. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. acs.org

DFT has become the most widely used method for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. rsc.org Functionals like B3LYP, which combine components of exact exchange with generalized gradient approximations, are commonly used for geometry optimizations and energy calculations of organosilicon compounds. researchgate.net The choice of the basis set—a set of mathematical functions used to build the molecular orbitals—is also crucial. Pople-style basis sets like 6-31G(d,p) or more extensive correlation-consistent basis sets (e.g., aug-cc-pVTZ) are selected based on the desired accuracy and available computational resources. researchgate.net These methods form the foundation for calculating the electronic structures, conformational energies, and reaction pathways discussed previously.

Molecular Dynamics Simulations of Interactions and Solvent Effects

While the quantum mechanical methods described above are excellent for analyzing single molecules or small reacting systems (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a complex environment, such as a solution. mdpi.com

In an MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, THF, or DMF). researchgate.net The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of every atom over time. youtube.com This approach provides a detailed "movie" of molecular behavior, revealing how solvent molecules arrange around the solute, how they form hydrogen bonds, and how this solvent shell influences the conformational preferences and dynamics of the silyl ether. MD simulations are invaluable for understanding solvent effects on reaction rates and mechanisms, providing insights that are complementary to static quantum chemical calculations.

Advanced Spectroscopic and Analytical Methodologies for Reaction Monitoring

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopic methods allow for the continuous analysis of a reaction mixture as it evolves, without the need for sampling. This provides a dynamic profile of the reaction, offering insights into kinetics and mechanisms.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of reactions involving tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane. By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be quantified.

The tert-butyl group of the target compound provides a strong, sharp singlet in the ¹H NMR spectrum, making it an excellent probe for monitoring changes in the molecule's chemical environment. nih.gov Any reaction involving the silyl (B83357) ether moiety would likely cause a shift in the resonance of these protons, allowing for sensitive tracking of the reaction's progress.

¹H NMR: The proton NMR would be instrumental in observing the disappearance of the singlet corresponding to the methoxy (B1213986) protons and any changes in the ethyl group's signals, indicating transformations at the sulfur or methoxy part of the molecule.

¹³C NMR: Real-time ¹³C NMR, while less sensitive than ¹H NMR, can provide detailed structural information about the carbon backbone of the reactants, intermediates, and products.

²⁹Si NMR: As the silicon atom is central to the silyl ether group, ²⁹Si NMR spectroscopy would be particularly informative for directly observing changes at the silicon center, such as cleavage of the Si-O bond.

Interactive Table: Hypothetical ¹H NMR Chemical Shift Changes During a Reaction of this compound.

Time (min)Reactant tert-Butyl Signal (ppm)Product tert-Butyl Signal (ppm)Reactant Methoxy Signal (ppm)
00.95-3.40
100.950.983.35
200.950.983.30
300.950.983.25
60-0.98-

In-situ Infrared (IR) and Raman spectroscopy are vibrational techniques that provide real-time information on the changes in functional groups during a reaction. mt.commt.com These methods are particularly useful for monitoring reactions in solution and can be implemented using fiber-optic probes immersed directly in the reaction vessel. rsc.orgnih.gov

For this compound, key vibrational modes can be monitored:

Si-O-C stretching: The strong absorbance of the Si-O-C bond in the IR spectrum (typically around 1050-1150 cm⁻¹) would be a primary indicator of reactions involving the silyl ether linkage. Its disappearance or shift would signify cleavage or transformation.

C-S stretching: The C-S stretching vibration (typically in the 600-800 cm⁻¹ region) can be monitored to follow reactions at the ethylsulfanyl group.

Si-C stretching: Vibrations associated with the Si-C bonds of the dimethylsilyl and tert-butyl groups (around 800-840 cm⁻¹ and 1250 cm⁻¹) could also provide information on the stability of the silyl moiety.

Raman spectroscopy offers complementary information and is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water.

Chromatographic Methods for Reaction Progress and Intermediate Analysis

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the quantification of reactants and products, and the isolation of transient intermediates.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of the products and byproducts of reactions involving this compound.

HPLC: HPLC is suitable for the analysis of less volatile or thermally sensitive compounds. Different stationary phases (normal or reversed-phase) can be employed to achieve optimal separation of the reaction components.

GC-MS: GC-MS is ideal for the analysis of volatile compounds. springernature.com The tert-butyldimethylsilyl group generally imparts good thermal stability and volatility, making compounds containing this moiety amenable to GC analysis. nih.govacs.orgacs.org The mass spectrometer provides structural information on the separated components, aiding in their identification. researchgate.net

Interactive Table: Example GC-MS Data for a Hypothetical Reaction Mixture.

Retention Time (min)CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
5.2This compound220205, 163, 117, 75
8.5Product 1192177, 135, 75
10.1Byproduct 1150135, 93, 75

The isolation of reaction intermediates is crucial for understanding reaction mechanisms. Flash column chromatography is a common and effective technique for this purpose. reddit.comrochester.eduwfu.edu Due to the potential sensitivity of silyl ethers to acidic conditions, a neutral stationary phase like deactivated silica (B1680970) gel or alumina (B75360) may be necessary to prevent cleavage of the silyl group during separation. reddit.com

The choice of solvent system is critical and is typically determined by thin-layer chromatography (TLC) to achieve optimal separation between the intermediate and other components of the reaction mixture. For organosilicon compounds, a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is often employed.

Mass Spectrometry for Elucidating Reaction Pathways

Mass spectrometry is a vital tool for elucidating reaction pathways by providing structural information on the intermediates and products. researchgate.net The fragmentation patterns of organosilicon compounds in the mass spectrometer can offer significant clues about their structure. nih.govacs.org

For a compound like this compound, characteristic fragmentation would be expected:

Loss of a methyl group: A peak corresponding to [M-15]⁺ is common for dimethylsilyl compounds.

Loss of the tert-butyl group: A prominent peak at [M-57]⁺ is characteristic of tert-butyldimethylsilyl ethers and is often the base peak. nih.gov

Cleavage of the Si-O bond: Fragmentation at the Si-O bond would lead to ions corresponding to the silyl cation and the alkoxide fragment.

Rearrangement reactions: Silyl groups are known to undergo rearrangement reactions in the mass spectrometer, which can provide further structural insights.

By analyzing the mass spectra of intermediates isolated from the reaction mixture, it is possible to piece together the sequence of bond-forming and bond-breaking events that constitute the reaction pathway.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for mechanistic investigations as it provides the exact mass of ions, allowing for the determination of their elemental composition. This capability is crucial for distinguishing between species with the same nominal mass but different chemical formulas (isobars) and for confirming the identity of proposed reaction intermediates or products.

In studies involving the formation or cleavage of this compound, HRMS can be used to track key species in the reaction mixture. The high mass accuracy, typically below 5 parts per million (ppm), enables the unambiguous assignment of elemental formulas to detected ions. A primary fragmentation pathway for silyl ethers containing a tert-butyl group is the loss of the tert-butyl radical (•C₄H₉), resulting in a prominent [M-57]⁺ ion. HRMS can verify the elemental composition of both the molecular ion and this key fragment, confirming the structural integrity of the analyte.

For instance, in a hypothetical reaction monitoring scenario, observing an ion with an exact mass corresponding to the [M-C₄H₉]⁺ fragment of this compound would provide strong evidence for the presence of the compound.

Table 1: Hypothetical HRMS Data for Key Ions of this compound
Ion SpeciesChemical FormulaTheoretical Exact Mass (Da)Observed Mass (Da)Mass Error (ppm)
[M]⁺• (Molecular Ion)C₉H₂₂OSSi⁺206.1211206.1208-1.45
[M-C₄H₉]⁺C₅H₁₃OSSi⁺149.0507149.0505-1.34

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Intermediates and Products

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. This method is invaluable for distinguishing between isomers and for elucidating the connectivity of atoms within a molecule.

For this compound, MS/MS analysis would typically begin with the isolation of a precursor ion, such as the molecular ion [M]⁺• or the more stable [M-C₄H₉]⁺ fragment generated in the ion source. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative product ions. The resulting fragmentation pattern serves as a molecular fingerprint.

The fragmentation of the [M-C₄H₉]⁺ ion (m/z 149.0507) would provide insight into the core structure. Plausible fragmentation pathways include the neutral loss of molecules such as thioformaldehyde (B1214467) (CH₂S) or formaldehyde (B43269) (CH₂O), arising from rearrangements and cleavages of the (ethylsulfanylMethoxy) moiety. Analyzing these fragmentation patterns allows for the detailed structural confirmation of intermediates and products formed during a chemical reaction.

Table 2: Plausible MS/MS Fragmentation Pathways for the [M-C₄H₉]⁺ Ion of this compound
Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Product Ion Formula
149.0507CH₂S (Thioformaldehyde)103.0528C₄H₁₁OSi⁺
149.0507C₂H₄ (Ethene)121.0194C₃H₉OSSi⁺
149.0507CH₃S• (Thiomethyl Radical)102.0449C₄H₁₀OSi⁺•
103.0528CH₂O (Formaldehyde)73.0211C₂H₉Si⁺

Advanced Hyphenated Techniques in Mechanistic Investigations

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures encountered in reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable organosilicon compounds like this compound.

In a typical GC-MS setup, the reaction mixture is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. This process provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum (a structural fingerprint).

This technique allows for the simultaneous separation and identification of reactants, solvents, intermediates, products, and byproducts in a single analysis. By taking aliquots from a reaction at different time points, a kinetic profile for each species can be constructed, providing deep insight into the reaction mechanism. For example, monitoring the disappearance of a starting material and the appearance of this compound and any subsequent products can clarify reaction pathways and rates.

Table 3: Illustrative GC-MS Method for Reaction Monitoring
ParameterCondition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow 1.0 mL/min
Inlet Temperature250 °C
Oven ProgramInitial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization ModeElectron Ionization (EI) at 70 eV
MS Scan Rangem/z 40-400
Expected ResultSeparation of reactants, intermediates, and products with unique retention times and identifiable mass spectra.

Future Research Trajectories and Broader Impact

Exploration of Unexplored Synthetic Pathways and Novel Catalysts

The development of more efficient and sustainable methods for the synthesis of tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane is a crucial first step for its wider adoption. Current synthetic routes likely rely on established methods for the formation of silyl (B83357) ethers and thioethers. Future research could focus on:

Direct Catalytic Routes: Investigating novel catalysts, potentially based on earth-abundant metals or organocatalysts, for the one-pot synthesis of the target molecule from simple precursors. This would be a significant improvement over multi-step sequences.

Flow Chemistry Approaches: Developing continuous flow processes for the synthesis, which can offer advantages in terms of safety, scalability, and product consistency compared to traditional batch methods.

Alternative Silylation and Thioethylation Reagents: Exploring the use of new, more reactive, or more selective reagents for the introduction of the tert-butyldimethylsilyl and ethylthio moieties.

Discovery of Novel Reactivity Patterns and Chemical Transformations

The interplay between the silicon-oxygen and sulfur-carbon bonds within the same molecule presents an intriguing platform for discovering new chemical reactions. Future research should aim to elucidate the unique reactivity of this compound, including:

Selective Cleavage: Investigating conditions for the selective cleavage of either the Si-O or the S-C bond, which would enable its use as a bifunctional protecting group or reagent.

Rearrangement Reactions: Exploring the possibility of intramolecular rearrangements, potentially triggered by specific catalysts or reaction conditions, to generate novel and complex molecular architectures.

Radical Chemistry: Investigating the behavior of the compound under radical conditions to understand its stability and potential for participation in radical-mediated transformations.

Expansion of Synthetic Applications Beyond Current Scope

The potential applications of this compound in organic synthesis are largely untapped. Based on its structure, it could serve in various capacities:

Protecting Group Chemistry: Its potential as a dual-purpose protecting group for both hydroxyl and thiol functionalities warrants investigation. The differential stability of the silyl ether and thioether moieties could allow for orthogonal deprotection strategies.

Bifunctional Reagents: The compound could act as a linchpin, enabling the sequential or simultaneous introduction of two different functional groups into a molecule.

Precursor to Other Organosilicon and Organosulfur Compounds: It could serve as a versatile starting material for the synthesis of a wider range of functionalized silanes and sulfur-containing molecules.

Integration with Automated Synthesis and Flow Chemistry Platforms

The development of robust and well-understood synthetic routes for this compound will be critical for its integration into modern automated synthesis platforms. Research in this area should focus on:

Reaction Optimization: Utilizing high-throughput screening and design of experiments (DoE) to rapidly optimize reaction conditions for its synthesis and subsequent transformations.

In-line Analysis: Developing methods for real-time monitoring of reactions involving this compound in flow chemistry setups to ensure quality control and process efficiency.

Robotic Synthesis: Adapting synthetic protocols for use with robotic systems to accelerate the exploration of its reactivity and the synthesis of compound libraries.

Development of Smart Reagents and Functional Materials Derived from the Compound

The unique combination of a silyl ether and a thioether in one molecule opens up possibilities for the design of "smart" reagents and advanced materials. Future research could explore:

Stimuli-Responsive Reagents: Designing reagents based on the this compound scaffold that can release active species in response to specific triggers such as light, pH, or redox potential.

Self-Assembling Monolayers (SAMs): Investigating the ability of this compound or its derivatives to form ordered monolayers on various surfaces, which could have applications in electronics, sensors, and surface modification.

Polymer Chemistry: Utilizing the compound as a monomer or a functional additive in the synthesis of novel polymers with tailored properties, such as enhanced thermal stability, refractive index, or adhesion.

Potential for Stereoselective Synthesis Methodologies

The development of stereoselective reactions involving this compound would significantly enhance its utility in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. Research efforts could be directed towards:

Chiral Catalysts: Employing chiral catalysts to control the stereochemical outcome of reactions at or adjacent to the silicon or sulfur atoms.

Asymmetric Transformations: Developing new asymmetric transformations that utilize the unique electronic and steric properties of the this compound group to induce stereoselectivity.

Chiral Auxiliaries: Investigating the potential of incorporating this moiety into chiral auxiliaries to direct the stereoselective synthesis of other molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane, and how can purity be ensured?

  • Methodology : A typical approach involves nucleophilic substitution of tert-butyldimethylchlorosilane with ethylsulfanylmethanol under inert conditions (e.g., NaH in THF at 65°C for 16 hours). Post-reaction, purification via column chromatography (e.g., ethyl acetate/hexane gradients) removes unreacted silane precursors and byproducts .
  • Key Steps : Monitor reaction progress using TLC; confirm purity via 1H^1H-NMR (e.g., absence of residual ethylsulfanylmethanol peaks at δ 1.2–1.4 ppm) and GC-MS for molecular ion verification .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • NMR Analysis : 1H^1H-NMR signals for the tert-butyl group appear as a singlet at δ 0.8–1.1 ppm, while the ethylsulfanyl moiety shows a triplet (δ 1.3–1.5 ppm) for CH3_3CH2_2-S and a quartet (δ 2.5–2.7 ppm) for SCH2_2-O. 13C^{13}C-NMR confirms the Si-O-C linkage (δ 60–65 ppm) .
  • Mass Spectrometry : Molecular ion [M+^+] should match the molecular weight (e.g., calculated for C9 _9H22 _{22}OSSi: 230.4 g/mol). Fragmentation patterns may include loss of the tert-butyl group (m/z ~171) .

Q. What handling and storage protocols are critical for maintaining the compound’s stability?

  • Storage : Store under nitrogen at –20°C to prevent hydrolysis of the siloxane bond. Avoid exposure to moisture, acids, or bases, which can cleave the Si-O or S-C bonds .
  • Safety : Use gloveboxes or Schlenk lines for air-sensitive reactions. Ethylsulfanyl groups may release H2 _2S under acidic conditions; conduct reactions in well-ventilated hoods .

Advanced Research Questions

Q. How does the ethylsulfanyl group influence reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille)?

  • Reactivity Profile : The ethylsulfanyl (S-Et) group acts as a moderate electron-withdrawing substituent, potentially enhancing oxidative addition rates in Pd-catalyzed couplings. However, sulfur may poison catalysts; optimize using ligands like SPhos or XPhos to mitigate deactivation .
  • Experimental Design : Compare coupling efficiency with halogenated analogs (e.g., iodo or bromo derivatives). Track yields and byproducts (e.g., disulfides) via GC-MS or HPLC .

Q. What strategies address conflicting data on the compound’s thermal stability in high-temperature applications?

  • Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen to assess decomposition thresholds (e.g., mass loss >5% at 150–200°C). Compare with dimethylsilane derivatives, which exhibit lower thermal stability due to fewer substituents .
  • Contradiction Resolution : Discrepancies may arise from trace moisture or impurities; repeat experiments with rigorously dried samples and inert atmospheres .

Q. How does the ethylsulfanyl group alter electronic properties compared to halogen or alkoxy substituents in analogous silanes?

  • Comparative Analysis : Use DFT calculations to evaluate electron density at the silicon center. Experimentally, measure Hammett σp_p values via substituent effects on reaction rates (e.g., hydrolysis in buffered solutions) .
  • Data Interpretation : Sulfur’s electronegativity (χ = 2.58) vs. oxygen (χ = 3.44) results in reduced polarization of the Si-O bond, impacting nucleophilic substitution kinetics .

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Reactant of Route 1
tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane
Reactant of Route 2
Reactant of Route 2
tert-Butyl-(ethylsulfanylMethoxy)diMethylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.